![molecular formula C15H16ClN3OS B2408358 N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide CAS No. 2189565-85-1](/img/structure/B2408358.png)
N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide is an organic compound characterized by the presence of a chloropyrazine moiety, a phenylsulfanyl group, and a butanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide typically involves multiple steps:
Formation of the Chloropyrazine Intermediate: The starting material, 3-chloropyrazine, is synthesized through the chlorination of pyrazine.
Attachment of the Methyl Group: The chloropyrazine is then reacted with a methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate to form 3-chloropyrazin-2-ylmethyl.
Coupling with Phenylsulfanylbutanamide: The final step involves coupling the 3-chloropyrazin-2-ylmethyl intermediate with 2-phenylsulfanylbutanamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloropyrazine moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols; reactions often require a base such as sodium hydride and are conducted in polar aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in targeting specific enzymes or receptors.
Biology: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.
Industry: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mecanismo De Acción
The mechanism of action of N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide involves its interaction with specific molecular targets. The chloropyrazine moiety can bind to active sites of enzymes or receptors, modulating their activity. The phenylsulfanyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and van der Waals forces. The butanamide backbone provides structural stability and influences the compound’s pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-Chloropyrazin-2-yl)methyl]cyclopropanamine hydrochloride
- (3-Chloropyrazin-2-yl)methanamine hydrochloride
Uniqueness
N-[(3-Chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable scaffold for further chemical modifications and applications.
Propiedades
IUPAC Name |
N-[(3-chloropyrazin-2-yl)methyl]-2-phenylsulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c1-2-13(21-11-6-4-3-5-7-11)15(20)19-10-12-14(16)18-9-8-17-12/h3-9,13H,2,10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGUTPMGGFEDST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=NC=CN=C1Cl)SC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2408277.png)
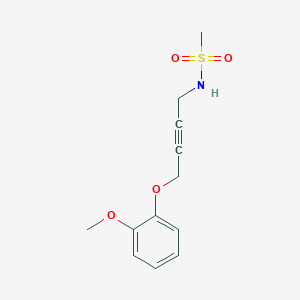
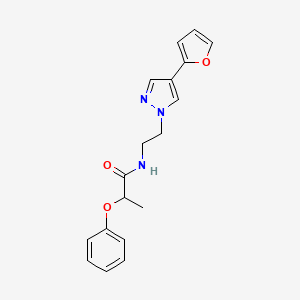
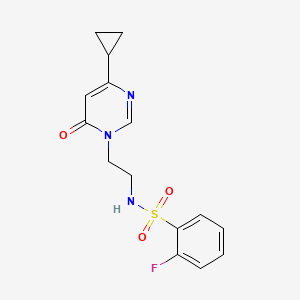
![7-Chloro-2-(2-(diethylamino)ethyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408284.png)
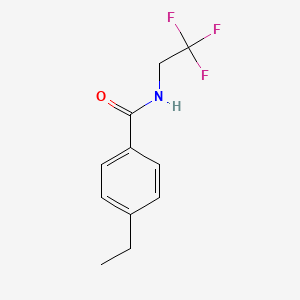
![Tert-butyl N-[3-[3-(1,3-dioxoisoindol-2-yl)propylsulfamoyl]cyclobutyl]carbamate](/img/structure/B2408289.png)
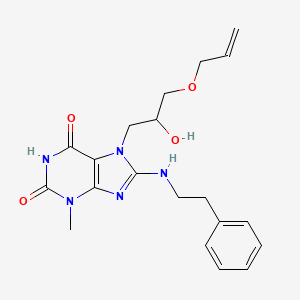
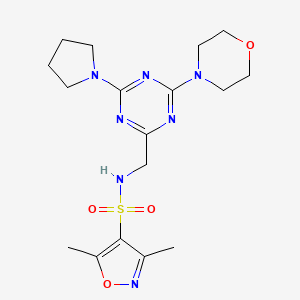
![(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride](/img/structure/B2408292.png)
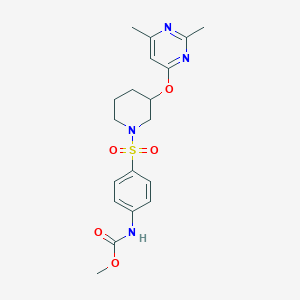
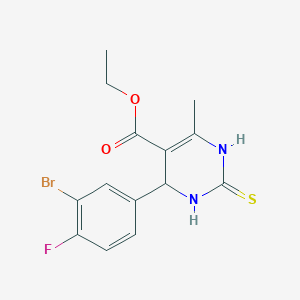

![N-(benzo[d][1,3]dioxol-5-yl)-7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2408298.png)
